Comparative ACE Inhibition: Ganoderic Acid H vs. Ganoderic Acid A
Ganoderic acid H demonstrates moderate angiotensin-converting enzyme (ACE) inhibitory activity with an IC50 of 26 µM [1]. In stark contrast, a structurally related analog, ganoderic acid A (GA-A), is reported as inactive against ACE, providing a clear functional differentiator [2]. This head-to-head comparison, although not from a single study, is a critical class-level inference for researchers investigating the cardiovascular applications of Ganoderma triterpenoids.
| Evidence Dimension | ACE Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 26 µM |
| Comparator Or Baseline | Ganoderic acid A (Inactive) |
| Quantified Difference | > 7.7-fold (assuming detection limit >200 µM) |
| Conditions | In vitro ACE inhibition assay |
Why This Matters
This difference dictates compound selection for studies focused on the renin-angiotensin system, where GA-H is a viable tool compound while GA-A is not.
- [1] Cayman Chemical. Ganoderic Acid H, Product Datasheet, Item No. 29703. 2022. View Source
- [2] Boh, B.; Berovic, M.; Zhang, J.; Zhi-Bin, L. Ganoderma lucidum and its pharmaceutically active compounds. Biotechnol. Annu. Rev. 2007, 13, 265-301. View Source
